
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Beschreibung
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide is a quinazolinone derivative featuring a nicotinamide moiety at the 6-position of the quinazolinone core. The 3-position is substituted with a 4-fluorophenyl group, while the 2-position contains a methyl group.
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c1-13-24-19-9-6-16(25-20(27)14-3-2-10-23-12-14)11-18(19)21(28)26(13)17-7-4-15(22)5-8-17/h2-12H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARUGRHKRUUWCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)N1C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, followed by the coupling with nicotinoyl chloride under basic conditions. The reaction is usually carried out in the presence of a suitable base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted nicotinamides, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Quinazolinone Derivatives
Compound AJ5d
- Structure : 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivative with a 2-chlorophenyl substituent.
- Key Features: Substituents: Thioacetamide linker at the 2-position, 4-fluorophenyl at the 3-position. Yield: 61% (lower than some analogs, suggesting synthetic challenges). Melting Point: Not explicitly stated but reported alongside other derivatives with high thermal stability .
- Comparison : The thioether linkage in AJ5d introduces sulfur, which may enhance lipophilicity but reduce metabolic stability compared to the target compound’s nicotinamide group.
(R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (Compound 24)
- Structure : 8-position substituted with a dihydroxypropanamide group; phenyl at the 2-position.
- Key Features :
2-(4-Bromobenzamido)-3-nitrobenzoic acid (Compound 30)
- Structure : Nitro and bromobenzamido substituents on a benzoic acid core.
- Key Features :
- Synthesis : Involves bromobenzamide and nitro group introduction under THF/Na₂CO₃ conditions.
- Melting Point : 194°C (lower than Compound 24, suggesting weaker intermolecular forces).
- Comparison : The nitro group’s electron-withdrawing nature may alter electronic properties, affecting reactivity or binding interactions relative to the target compound’s fluorine substituent .
Nicotinamide-Containing Analogues
N-{4-(2-fluoro-4-(4-methoxyphenoxy)-6-methylphenyl)thiazol-2-yl}isonicotinamide
- Structure: Thiazole core with methoxyphenoxy and methylphenyl substituents.
- Key Features: Molecular Weight: 435.477. Substituents: Methoxyphenoxy group introduces steric bulk and electron-donating effects.
- Comparison: The thiazole ring and methoxyphenoxy group differentiate it from the quinazolinone core of the target compound, likely influencing target selectivity .
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
- Structure: Quinoline core with difluorophenyl and methylbenzoyl groups.
- Key Features: Fluorine Substitution: Dual fluorine atoms at the phenyl ring enhance electronegativity. Synonym: ZINC2687814 (indicative of screening in drug discovery databases).
Biologische Aktivität
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of quinazolinone derivatives, characterized by a quinazoline core structure substituted with a fluorophenyl group. The synthesis typically involves:
- Condensation Reactions : The reaction between 2-methyl-4-oxo-3,4-dihydroquinazoline and nicotinamide derivatives.
- Solvent Systems : Commonly performed in polar solvents like dimethylformamide (DMF) under basic conditions.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation pathways. For instance, studies indicate it may effectively inhibit certain kinases and phosphatases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Calcium Channel Modulation : Similar compounds have demonstrated the ability to block calcium channels (e.g., CaV3.2), which are crucial in various cellular signaling pathways related to pain and inflammation .
- Antioxidant Activity : Some studies suggest that quinazolinone derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells.
Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
Anticancer Activity
In vitro experiments have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.9 | Inhibition of CaV3.2 currents |
MCF7 (Breast Cancer) | 10.2 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 8.5 | Cell cycle arrest at G1 phase |
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Neuroprotective Effects
Research also points to potential neuroprotective properties, particularly through the modulation of cholinergic signaling pathways. The inhibition of cholinesterase enzymes has been noted, which could enhance acetylcholine levels and improve cognitive functions in neurodegenerative conditions .
Case Studies
- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent response in cell viability reduction, correlating with increased apoptosis markers .
- Neuroprotective Study : In animal models, administration of the compound demonstrated improved behavioral outcomes in tasks assessing memory and learning abilities, attributed to its cholinesterase inhibitory activity .
Q & A
Q. What are the established synthetic routes for N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide?
The synthesis typically involves multi-step reactions starting with functionalized quinazolinone and nicotinamide precursors. Key steps include:
- Amide coupling : Reacting 4-fluorophenyl-substituted quinazolinone intermediates with nicotinoyl chloride derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is used to isolate the final product, with yields ranging from 80–87% .
- Critical controls : Monitoring reaction progress via TLC and intermediate characterization using H-NMR to confirm regioselectivity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the quinazolinone core, fluorophenyl substituents, and nicotinamide linkage. For example, the 4-oxo group typically resonates at ~170 ppm in C NMR .
- Infrared Spectroscopy (IR) : Confirms the presence of carbonyl (C=O, ~1650–1700 cm) and amide (N-H, ~3300 cm) groups .
- Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities, with ESI+ mode showing [M+H] peaks .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency by stabilizing transition states. However, solvent purity must be controlled to avoid side reactions .
- Temperature modulation : Reflux at 80–100°C accelerates coupling but may require inert atmospheres (N/Ar) to prevent oxidation of sensitive intermediates .
- Catalyst screening : Palladium-based catalysts or DMAP (4-dimethylaminopyridine) can improve yields in nicotinamide conjugation steps, though residual metal removal requires post-reaction chelation .
Q. What strategies are recommended for resolving discrepancies in NMR data when characterizing this compound?
- Dynamic NMR experiments : Variable-temperature H NMR can resolve signal splitting caused by rotational barriers in the nicotinamide moiety .
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation, especially for stereochemical assignments .
- Comparative analysis : Cross-referencing with analogs (e.g., 4-fluorophenyl-substituted quinazolinones) helps identify expected chemical shifts and coupling patterns .
Q. What methodological approaches are employed to study the biological activity of this compound in target validation?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or VEGFR) to measure IC values via fluorescence-based ADP-Glo™ assays, with positive controls (e.g., gefitinib) .
- Cellular uptake studies : Radiolabeling (e.g., F) or fluorescent tagging (e.g., BODIPY) quantifies intracellular accumulation in cancer cell lines .
- Metabolic stability : Incubation with liver microsomes (human/rodent) identifies major metabolites via LC-MS/MS, guiding SAR modifications .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma protein binding and bioavailability to explain reduced efficacy in vivo. For example, high protein binding (>95%) may limit free drug concentrations .
- Metabolite interference : Identify active/inactive metabolites via in vitro-in vivo correlation (IVIVC) studies. For fluorophenyl derivatives, demethylation or hydroxylation often alters activity .
- Dose optimization : Use PK/PD modeling to adjust dosing regimens, ensuring target engagement without off-toxicity .
Structural and Mechanistic Insights
Q. What computational tools are recommended for predicting binding modes with target proteins?
- Molecular docking (AutoDock Vina or Glide) : Simulate interactions with ATP-binding pockets of kinases, prioritizing poses with hydrogen bonds to the quinazolinone core .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on fluorophenyl moiety interactions with hydrophobic residues .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.